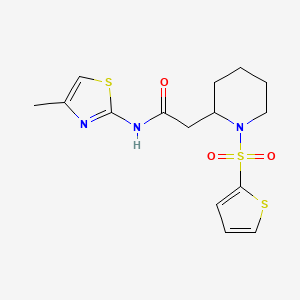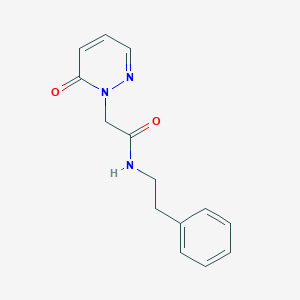![molecular formula C13H14O B2841720 Spiro[3H-indene-2,1'-cyclopentane]-1-one CAS No. 96117-69-0](/img/structure/B2841720.png)
Spiro[3H-indene-2,1'-cyclopentane]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3H-indene-2,1’-cyclopentane]-1-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indene moiety through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indene-2,1’-cyclopentane]-1-one typically involves spirocyclization reactions. One common method includes the reaction between ninhydrin-malononitrile adduct and ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates in the presence of triethylamine in acetonitrile at room temperature . This reaction yields spirocyclic compounds in high yields (78-95%).
Industrial Production Methods
While specific industrial production methods for spiro[3H-indene-2,1’-cyclopentane]-1-one are not well-documented, the principles of spirocyclization and annulation reactions can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-indene-2,1’-cyclopentane]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The spiro carbon and adjacent positions can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[3H-indene-2,1’-cyclopentane]-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Industry: Utilized in the development of novel materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of spiro[3H-indene-2,1’-cyclopentane]-1-one involves its interaction with various molecular targets and pathways. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding affinity to biological targets. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Contains an indole moiety fused to a spirocyclic ring, known for its biological activities and applications in drug discovery.
Spirooxindole: Features an oxindole core with a spirocyclic structure, widely studied for its pharmacological properties.
Spiro[pyrrolidine-2,3’-oxindoles]: Known for their use in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
Spiro[3H-indene-2,1’-cyclopentane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity
Properties
IUPAC Name |
spiro[3H-indene-2,1'-cyclopentane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-12-11-6-2-1-5-10(11)9-13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNYYHWVVGULQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)




![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)




